

Strategies to improve "Good ON-time" in Mesdopetam clinical studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Technical Support Center: Mesdopetam Clinical Studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the measurement and outcomes of "Good ON-time" in clinical studies of Mesdopetam.

Frequently Asked Questions (FAQs)

Q1: What is Mesdopetam and what is its mechanism of action?

Mesdopetam (IRL790) is an orally active, small molecule antagonist of the dopamine D3 receptor.[1][2] It is being developed as a treatment for levodopa-induced dyskinesias (LIDs), which are troublesome involuntary movements that are a common side effect of long-term levodopa therapy in Parkinson's disease.[3][2] The therapeutic rationale is that by blocking D3 receptors, Mesdopetam can modulate dopamine signaling in a way that reduces dyskinesias without compromising the anti-parkinsonian effects of levodopa.[1][4]

Q2: What is "Good ON-time" and why is it a critical endpoint in Parkinson's disease clinical trials?

"Good ON-time" refers to the period when a Parkinson's disease patient's motor symptoms are well-controlled by medication, without the presence of troublesome dyskinesia.[5][6][7] It is a

crucial patient-centric measure of treatment efficacy, as it reflects the duration of functional mobility and a better quality of life.[8] An increase in "Good ON-time" is a primary goal for many advanced Parkinson's disease therapies.[8][9]

Q3: What were the key findings from the Mesdopetam Phase IIb clinical trial regarding "Good ON-time"?

The Phase IIb trial (NCT04435431) did not meet its primary endpoint of a statistically significant increase in daily "Good ON-time" as measured by patient diaries, compared to placebo.[4][10][11] However, the study did demonstrate a dose-dependent, clinically meaningful, and statistically significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS), a secondary endpoint.[11][12][13] The 7.5 mg twice-daily dose was identified as the most effective.[4][10][13]

Q4: Why might the Phase IIb trial have failed to meet its primary endpoint for "Good ON-time"?

Several factors could have contributed to the discrepancy between the "Good ON-time" diary data and the UDysRS results:

- **Subjectivity of Patient Diaries:** Patient-reported diaries can have variability and be influenced by patient perception and recall bias.
- **High Placebo Response:** A significant placebo effect was observed in the "Good ON-time" measurements.[14]
- **Statistical Power:** The study might have been underpowered to detect a significant difference in "Good ON-time" due to higher than expected variability.[14]

Q5: What is the plan for Phase III trials regarding the primary endpoint?

Based on the robust results of the Unified Dyskinesia Rating Scale (UDysRS) in the Phase IIb trial and discussions with regulatory agencies like the FDA and EMA, the upcoming Phase III trials for Mesdopetam will use the UDysRS (parts 1, 3, and 4) as the primary efficacy endpoint.[15][16][17] "Good ON-time," assessed via patient diaries, will be included as a key secondary endpoint.[15][16][17]

Troubleshooting Guide

Q: How can we improve the accuracy and reliability of "Good ON-time" data collected from patient diaries?

A: To enhance the quality of patient diary data, consider the following strategies:

- **Comprehensive Patient Training:** Provide thorough training for patients and their caregivers on how to accurately complete the diaries. This should include clear definitions of "ON" and "OFF" states, as well as different levels of dyskinesia (non-troublesome vs. troublesome).
- **Standardized Diary Instruments:** Utilize a validated and standardized patient diary, such as the Hauser diary, to ensure consistency across all study participants.
- **Electronic Diaries (eDiaries):** The use of electronic diaries can reduce recall bias and improve compliance through time-stamped entries and reminders.
- **Regular Data Review:** Implement a process for clinical staff to regularly review diary entries with patients to clarify any ambiguities and ensure consistent reporting.
- **Rater Concordance:** Before the study, assess the agreement between patient and trained rater assessments of motor states to ensure the patient can accurately self-assess.

Q: What statistical approaches can be employed to better analyze "Good ON-time" data?

A: To improve the statistical analysis of "Good ON-time" data, researchers could:

- **Account for Placebo Response:** Utilize statistical models that can account for and adjust for a high placebo response.
- **Analyze Subgroups:** Conduct pre-specified subgroup analyses to identify patient populations that may be more responsive to Mesdopetam in terms of "Good ON-time".
- **Mixed-Model for Repeated Measures (MMRM):** This statistical model can be effective for analyzing longitudinal data from clinical trials, as it can handle missing data and account for within-patient correlations.

Data Presentation

Table 1: Overview of Mesdopetam Phase IIb Study (NCT04435431) Design

Parameter	Description
Study Design	Randomized, Double-Blind, Placebo-Controlled
Number of Patients	156 randomized, 125 completed
Treatment Arms	Placebo, Mesdopetam 2.5 mg bid, 5 mg bid, 7.5 mg bid
Treatment Duration	12 weeks
Primary Endpoint	Change in daily "Good ON-time" (without troublesome dyskinesia)
Secondary Endpoints	Unified Dyskinesia Rating Scale (UDysRS), MDS-UPDRS

Source:[\[12\]](#)[\[13\]](#)[\[18\]](#)

Table 2: Key Efficacy Results of Mesdopetam Phase IIb Study

Endpoint	Result
Primary: "Good ON-time"	Not statistically significant vs. placebo [4] [11]
Secondary: UDysRS (7.5 mg bid)	Statistically significant improvement vs. placebo at weeks 4, 8, and 12 [11] [12]
Secondary: Daily OFF-time (7.5 mg bid)	Numerical decrease compared to placebo [11] [12]

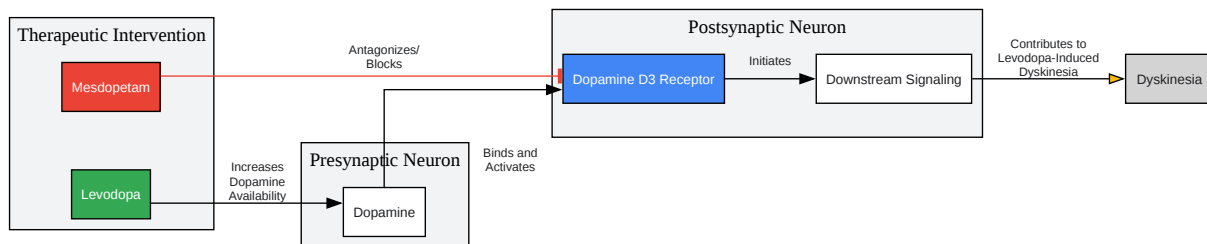
Experimental Protocols

Protocol: Measurement of "Good ON-time" using a Patient Diary (Hauser Diary)

- Patient Training:
 - Educate the patient on the different motor states:
 - OFF: A state where Parkinson's symptoms are not well-controlled.

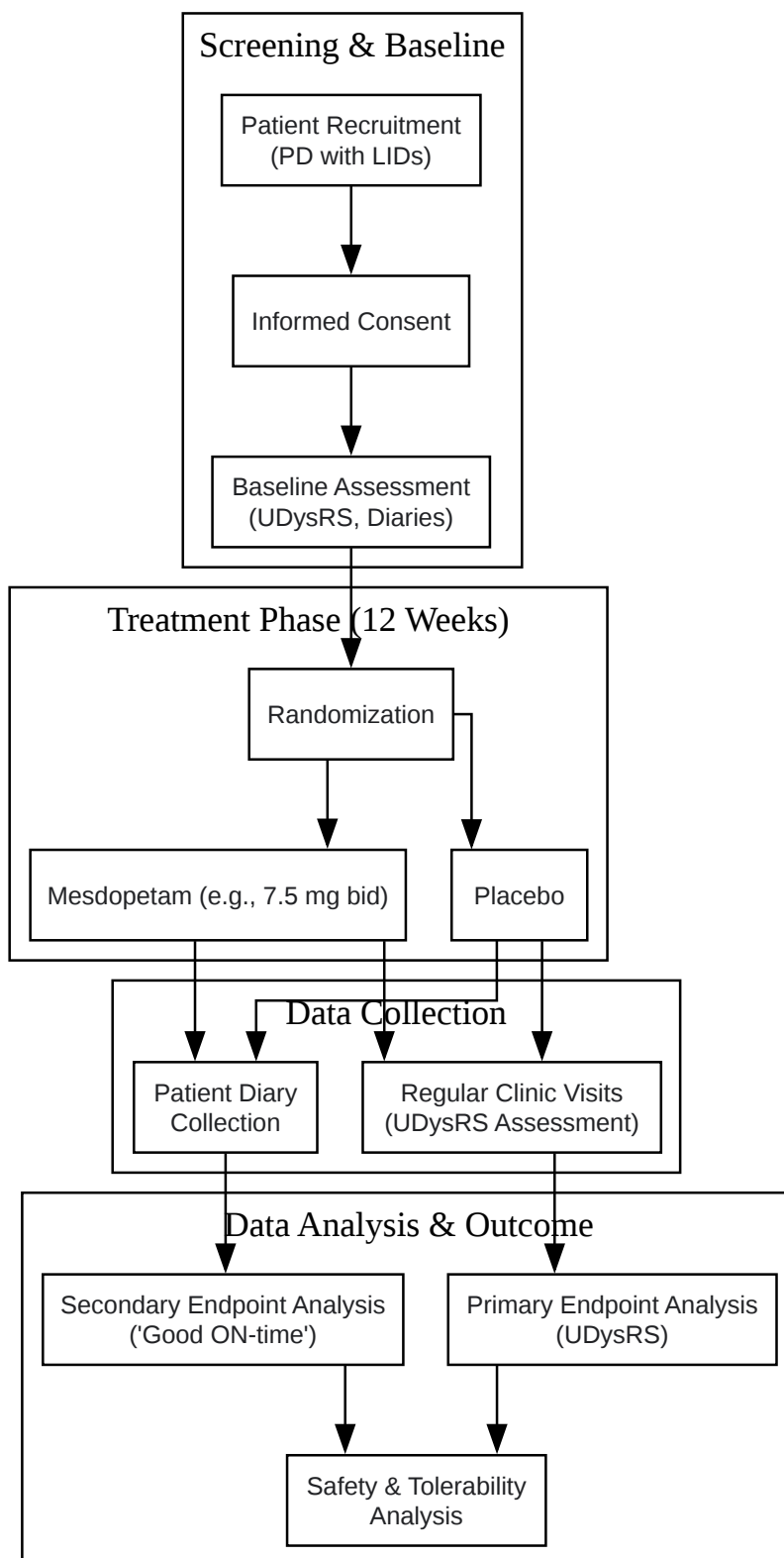
- ON without dyskinesia: A state of good symptom control with no involuntary movements.
- ON with non-troublesome dyskinesia: Good symptom control with involuntary movements that are not bothersome.
- ON with troublesome dyskinesia: Good symptom control but with bothersome involuntary movements.
- Asleep.
- Provide a diary booklet or electronic device for recording.
- Instruct the patient to record their motor state at predefined intervals (e.g., every 30 minutes) throughout their waking hours for 2-3 consecutive days before each study visit.
- Data Collection:
 - The patient prospectively records their motor state for each time interval.
 - The diary is reviewed by study personnel at each visit to ensure completeness and clarity.
- Data Analysis:
 - The number of intervals in each motor state is summed for each day.
 - "Good ON-time" is calculated as the sum of "ON without dyskinesia" and "ON with non-troublesome dyskinesia".^[7]
 - The change in "Good ON-time" from baseline to subsequent visits is calculated for each patient.
 - Statistical analysis is performed to compare the change in "Good ON-time" between the Mesdopetam and placebo groups.

Mandatory Visualization



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Caption: Mechanism of action of Mesdopetam in reducing Levodopa-induced dyskinesia.



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Caption: Workflow for a Mesdopetam clinical trial focusing on dyskinesia and "Good ON-time".

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- To cite this document: BenchChem. [Strategies to improve "Good ON-time" in Mesdopetam clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421709#strategies-to-improve-good-on-time-in-mesdopetam-clinical-studies]

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